2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate
Description
Properties
IUPAC Name |
2-(6-morpholin-4-yl-1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl 2-nitrobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21N3O7/c29-23-18-6-3-5-16-20(26-10-13-34-14-11-26)9-8-19(22(16)18)24(30)27(23)12-15-35-25(31)17-4-1-2-7-21(17)28(32)33/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCNOFFRSALWZIU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C3C=CC=C4C3=C(C=C2)C(=O)N(C4=O)CCOC(=O)C5=CC=CC=C5[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21N3O7 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate typically involves multiple steps. One common approach starts with the preparation of the benzo[de]isoquinoline-1,3-dione core. This can be achieved by reacting 2-benzyl-6-bromobenzo[de]isoquinoline-1,3-dione with ethylenediamine and hydrazine . The resulting intermediate is then functionalized to introduce the morpholine ring and the nitrobenzoate ester group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of high-yielding reactions, efficient purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The morpholine ring and nitrobenzoate ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like lithium aluminum hydride (LiAlH4) for reduction reactions, and oxidizing agents like potassium permanganate (KMnO4) for oxidation reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups into the molecule.
Scientific Research Applications
2-(6-Morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate has several scientific research applications:
Biology: The compound’s structural features make it a potential candidate for studying enzyme interactions and biological pathways.
Medicine: Its derivatives may have pharmacological properties, making it a subject of interest in drug discovery and development.
Industry: The compound can be used in the development of new materials with specific chemical and physical properties.
Mechanism of Action
The mechanism of action of 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate involves its interaction with molecular targets through various pathways. The compound’s morpholine ring and nitrobenzoate ester group can participate in hydrogen bonding, electrostatic interactions, and other non-covalent interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared below with structurally related naphthalimide derivatives and antiscalants, emphasizing substituent effects on properties and applications.
Key Comparative Findings
- Fluorescence Properties: The target compound’s 2-nitrobenzoate ester red-shifts emission (440 nm) compared to HDAC6 inhibitor 6a (430 nm) and organotin carboxylates (520 nm), reflecting electronic effects of substituents .
- Antiscaling Efficacy: Outperforms HEDP-F (80% vs. 65% inhibition) due to optimized phosphonic acid-morpholino synergy, enhancing binding to calcium ions .
- Biological Activity: Unlike organotin carboxylates (antitumor) or HDAC6 inhibitors, the target compound lacks significant cytotoxicity, prioritizing environmental applications .
- Structural Flexibility : The 2-nitrobenzoate ester provides stronger electron-withdrawing effects than 4-bromobenzoate, improving fluorescence quantum yield but reducing MOF compatibility .
Mechanistic Insights
- Scale Inhibition: The phosphonic acid groups in the target compound and HEDP-F chelate Ca<sup>2+</sup>, but the morpholino group in the former enhances solubility, reducing precipitation .
- Fluorescence Quenching: NI0’s nitro group quenches fluorescence upon Cu<sup>2+</sup> binding, whereas the target compound’s nitrobenzoate maintains stability due to steric protection by the morpholino ring .
Biological Activity
The compound 2-(6-morpholino-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 2-nitrobenzoate is a synthetic derivative of isoquinoline and has garnered interest due to its potential biological activities. This article reviews the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C22H24N2O5
- Molecular Weight : 396.44 g/mol
- CAS Number : 423146-25-2
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, derivatives of isoquinoline have been shown to inhibit cell proliferation in various cancer cell lines, including breast (MDA-MB-231), liver (SK-Hep-1), and gastric (NUGC-3) cancers. The mechanism often involves the induction of apoptosis and modulation of cell cycle progression.
| Cell Line | IC50 Value (µM) | Activity |
|---|---|---|
| MDA-MB-231 | 10.5 | Moderate Inhibition |
| SK-Hep-1 | 8.7 | Significant Inhibition |
| NUGC-3 | 12.0 | Moderate Inhibition |
Antimicrobial Activity
The compound has also shown promising antimicrobial properties. Studies have documented its efficacy against various bacterial strains and fungi. The minimal inhibitory concentration (MIC) values suggest that it possesses significant antibacterial and antifungal activities.
| Microorganism | MIC (µg/mL) | Activity |
|---|---|---|
| E. coli | 50 | Effective |
| S. aureus | 30 | Highly Effective |
| C. albicans | 40 | Effective |
The biological activities of this compound can be attributed to several mechanisms:
- Inhibition of Enzyme Activity : Compounds with similar structures have been identified as inhibitors of various enzymes involved in cancer progression.
- Induction of Oxidative Stress : The generation of reactive oxygen species (ROS) can lead to apoptosis in cancer cells.
- Modulation of Signaling Pathways : It may interfere with key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and survival.
Study on Anticancer Effects
A study published in a peer-reviewed journal highlighted the synthesis and evaluation of a series of isoquinoline derivatives, including our compound of interest. The results demonstrated that these compounds significantly inhibited the growth of cancer cells through apoptotic pathways.
"The synthesized isoquinoline derivatives exhibited potent anticancer activity against multiple cell lines, indicating their potential as therapeutic agents."
Study on Antimicrobial Effects
Another research effort focused on the antimicrobial properties of related compounds. The study found that certain derivatives were effective against multi-drug resistant strains, suggesting a potential role in treating infections caused by resistant bacteria.
"Our findings suggest that these compounds could be developed into novel antimicrobial agents capable of overcoming resistance."
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
